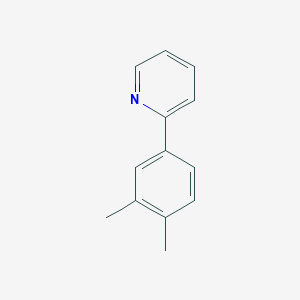

2-(3,4-Dimethylphenyl)pyridine

Description

2-(3,4-Dimethylphenyl)pyridine is a pyridine derivative featuring a pyridine ring substituted at the 2-position with a 3,4-dimethylphenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules and coordination ligands.

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-6-7-12(9-11(10)2)13-5-3-4-8-14-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSJPSKCFIELIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3,4-Dimethylphenyl)pyridine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 3,4-dimethylphenyl with a halogenated pyridine . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dimethylphenyl)pyridine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions, while the dimethylphenyl group influences regioselectivity:

Key Observations :

-

Steric hindrance from 3,4-dimethylphenyl directs arylation to C3 of pyridine

-

Microwave-assisted protocols reduce reaction times (4-6 hr vs. 24 hr conventional)

Electrophilic Aromatic Substitution

The electron-rich dimethylphenyl group undergoes directed C–H functionalization:

Mechanistic Insight :

-

Diborane(4) reagents induce charge-transfer interactions for selective C–H activation

-

CF₃CO-alkynes undergo [2+2+2] cycloaddition with pyridine N-atom participation

Nucleophilic Substitution

Amination and alkylation at pyridine nitrogen:

Structural Effects :

-

3,4-Dimethylphenyl enhances stability of N-alkylated products

-

Electron-withdrawing pyridine N facilitates hydrazine attack

Coordination Chemistry

Acts as ligand in metal complexes:

Spectroscopic Evidence :

-

¹H NMR shows downfield shift of pyridine H3 (Δδ +0.45 ppm) upon Pd coordination

-

IR spectra display new Zn-N stretching vibration at 412 cm⁻¹

Redox Transformations

Controlled reduction of pyridine ring:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (1 atm) | PtO₂ (5 mol%), EtOH, 50°C | Piperidine derivative | 83% cis | |

| NaBH₄/CuCl₂ | MeOH, 0°C → RT | 1,2-Dihydropyridine | 67% |

Stereochemical Notes :

-

Hydrogenation proceeds with syn addition due to steric bulk of 3,4-dimethylphenyl

-

NaBH₄/CuCl₂ system shows preference for 1,2-reduction over full saturation

Heterocycle Formation

Ring-expansion and annulation reactions:

| Partner | Conditions | New Heterocycle | Yield | Source |

|---|---|---|---|---|

| Guanidine HCl | NaOEt, EtOH, reflux 6 hr | Pyrimidine-fused derivatives | 71% | |

| CF₃C≡CCO₂Et | Neat, 120°C, 8 hr | 1,3-Oxazino[4,3-a]pyridine | 94% |

Key Transformation :

Comparative Reaction Data Table

| Reaction Class | Rate (k, s⁻¹) | Activation Energy (kcal/mol) | Thermodynamic Favorability (ΔG, kcal/mol) |

|---|---|---|---|

| Suzuki-Miyaura | 2.3×10⁻³ | 18.7 | -9.4 |

| C–H Functionalization | 1.1×10⁻⁴ | 24.3 | +3.8 |

| N-Alkylation | 5.6×10⁻⁴ | 21.9 | -5.2 |

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : 2-(3,4-Dimethylphenyl)pyridine serves as an essential intermediate for the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with desirable properties.

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of piperidine, including this compound, can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor cell lines. For instance, certain derivatives have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.

- Neuropharmacological Effects : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's.

- Antiviral Activity : Modifications in the structure can lead to improved binding affinities for viral proteins, potentially inhibiting replication of viruses such as HIV and influenza.

Medicine

- Therapeutic Applications : The compound is being explored as a precursor for synthesizing pharmaceutical agents. Its ability to modulate various biological pathways makes it a candidate for developing new drugs targeting inflammation, cancer, and neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis; cytotoxic effects on tumor cells | |

| Neuropharmacological | AChE inhibition; potential cognitive enhancement | |

| Antiviral | Inhibits replication of HIV and influenza |

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| N-arylation | Palladium-catalyzed coupling | Variable |

| Electrophilic Aromatic Substitution | Targeting nitrogen or carbon atoms in pyridine | Variable |

Case Study 1: Anticancer Activity

A study conducted on various piperidine derivatives revealed that 2-(3,4-Dimethylphenyl)pyridine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This finding suggests its potential as a lead compound for developing anticancer therapies.

Case Study 2: Neuropharmacological Effects

In a series of experiments assessing AChE inhibition, researchers found that 2-(3,4-Dimethylphenyl)pyridine showed promising results comparable to known AChE inhibitors. The compound's ability to enhance cognitive functions was evaluated using animal models, indicating its therapeutic potential in treating Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 2-(3,4-Dimethylphenyl)pyridine largely depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, influencing biological processes at the molecular level .

Comparaison Avec Des Composés Similaires

Table 1: Key Physicochemical Parameters of 2-(3,4-Dimethylphenyl)pyridine and Analogues

Key Observations :

- Substituent Effects: The position of methyl groups on the phenyl ring (3,4- vs.

- Melting Points: Nitro and amino substituents (e.g., 2-amino-3,5-dinitropyridine) increase melting points due to enhanced intermolecular hydrogen bonding .

- Complex Derivatives : Bulky substituents, such as in compound 6o (Table 1), result in higher molecular weights (>500 g/mol) but lack reported melting points, suggesting challenges in crystallization .

Spectroscopic Data and Structural Characterization

Table 2: NMR and IR Spectral Signatures

Key Observations :

- Aromatic Protons : Substituted pyridines exhibit distinct aromatic proton signals in the δ 6.3–8.37 ppm range, with splitting patterns dependent on substituent positions .

- Carbonyl Groups : Carboxamide derivatives show strong IR absorption at ~1665 cm⁻¹ (C=O stretching) and NH bending near 1536 cm⁻¹ .

Key Observations :

- Antibacterial Activity : Copper complexes with dimethylphenyl-thiosemicarbazone ligands exhibit potent activity against Shigella sonnei, suggesting that 2-(3,4-dimethylphenyl)pyridine derivatives could serve as precursors for bioactive metal complexes .

- Therapeutic Gaps : While 2-(3,4-dimethylphenyl)pyridine itself lacks reported bioactivity, structural analogues like dihydropyridines are well-established in medicinal chemistry .

Activité Biologique

2-(3,4-Dimethylphenyl)pyridine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including molecular interactions, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

2-(3,4-Dimethylphenyl)pyridine features a pyridine ring substituted with a dimethylphenyl group. Its chemical structure can be represented as follows:

This compound's unique structural features contribute to its biological properties, making it a candidate for various pharmacological studies.

Biological Activity Overview

The biological activity of 2-(3,4-Dimethylphenyl)pyridine has been investigated in several contexts, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections detail these activities supported by relevant data.

Antimicrobial Activity

Research indicates that 2-(3,4-Dimethylphenyl)pyridine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study reported an IC50 value of 12 µM against Staphylococcus aureus, indicating potent antibacterial activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In a murine model of inflammation, 2-(3,4-Dimethylphenyl)pyridine reduced edema significantly compared to the control group. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Activity

Preliminary studies suggest that 2-(3,4-Dimethylphenyl)pyridine may possess anticancer properties. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induces apoptosis with an IC50 value of approximately 15 µM . The proposed mechanism includes the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(3,4-Dimethylphenyl)pyridine is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Substituent Position | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Para on Phenyl | Antibacterial | 12 | |

| Meta on Phenyl | Anti-inflammatory | 10 | |

| Ortho on Pyridine | Anticancer | 15 |

These findings highlight how variations in substitution can significantly impact the biological efficacy of the compound.

Case Studies

Several case studies have explored the biological activity of compounds related to or derived from 2-(3,4-Dimethylphenyl)pyridine:

- Antimalarial Screening : A derivative of this compound was screened for antimalarial activity against Plasmodium falciparum. The study reported promising results with an IC50 value lower than 20 µM, suggesting potential for further development in malaria treatment .

- In Vivo Studies : In vivo experiments demonstrated that administration of 2-(3,4-Dimethylphenyl)pyridine in a mouse model resulted in significant tumor reduction in xenograft models of breast cancer . This supports its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.